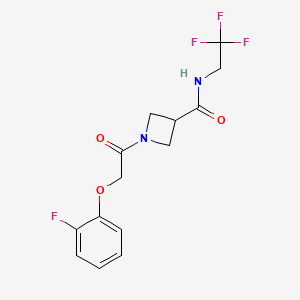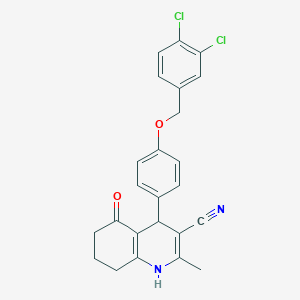
1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It selectively targets the mutated form of EGFR and has shown promising results in preclinical and clinical studies.
Mécanisme D'action
AZD-9291 selectively binds to the mutated form of 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. It has a higher affinity for the mutated form of this compound than the wild-type form, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce tumor regression in patients with NSCLC. It has also been reported to have a lower incidence of skin and gastrointestinal toxicities compared to first-generation this compound TKIs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AZD-9291 in lab experiments include its high selectivity for mutated 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide, its favorable safety profile, and its ability to overcome resistance to first-generation this compound TKIs. However, its limitations include the need for specific assays to detect this compound mutations and the potential for acquired resistance to AZD-9291.
Orientations Futures
There are several future directions for the development of AZD-9291 and other third-generation 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide TKIs. These include the investigation of combination therapies with other targeted agents, the exploration of alternative dosing schedules, and the identification of biomarkers to predict response and resistance to treatment. Additionally, the development of next-generation this compound TKIs with improved potency and selectivity is an area of active research.
Méthodes De Synthèse
The synthesis of AZD-9291 involves several steps, including the preparation of 2-fluorophenol, the synthesis of 2-(2-fluorophenoxy)acetic acid, and the coupling of the resulting acid with N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with 1-(2-(2-fluorophenoxy)acetyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide T790M mutation, which is a common resistance mechanism to first-generation this compound TKIs. AZD-9291 has also demonstrated a favorable safety profile and tolerability in clinical studies.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c15-10-3-1-2-4-11(10)23-7-12(21)20-5-9(6-20)13(22)19-8-14(16,17)18/h1-4,9H,5-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXCBYWGJJOGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)




![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)
